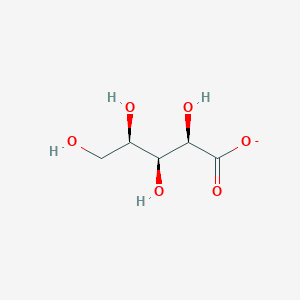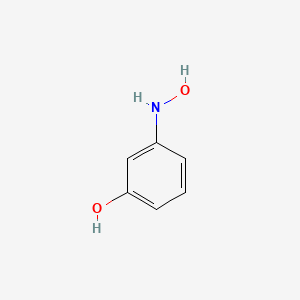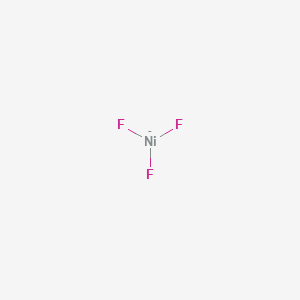
Trifluoronickelate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifluoronickelate(1-) is a nickel coordination entity and a perfluorometallate anion.
Scientific Research Applications
Negative Thermal Expansion
Cubic scandium trifluoride (ScF3) exhibits large negative thermal expansion over a wide temperature range. Inelastic neutron scattering experiments have shown a significant anharmonic contribution and thermal stiffening of modes, attributed to the motion of F atoms transverse to their bond direction in the DO9 structure of ScF3. This contributes to phonon stiffening with temperature and a significant part of the negative thermal expansion (Li et al., 2011).
Sustainable Chemistry and Nucleophilic Trifluoromethylation
Trifluoromethane, derived from polytetrafluoroethylene manufacture, has been utilized for the generation of trifluoromethyl carbanions and subsequent trapping with electrophiles. This process, achieved in a flow reactor setup, leverages modern in-line analytical tools for accurate reagent dosing, highlighting an advancement in sustainable chemistry (Musio et al., 2018).
Catalytic Fluoride-Rebound Mechanism
A borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) has been discovered, proceeding via fluoride abstraction, migratory insertion, and C-F reductive elimination. This catalytic fluoride-rebound mechanism facilitates the synthesis of complex organic derivatives with trifluoromethyl compounds (Levin et al., 2017).
Organotrifluoroborates in Cross-Coupling Reactions
Organotrifluoroborates have been identified as an alternative for use in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Their stability towards various reagents allows manipulation of remote functional groups while retaining the carbon-boron bond (Molander & Ellis, 2007).
Tris(pentafluorophenyl)borane in Organic and Organometallic Chemistry
Tris(pentafluorophenyl)borane, known for its role in homogeneous Ziegler-Natta chemistry, has been increasingly used in various catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its strong boron Lewis acidity makes it a versatile reagent for numerous reactions (Erker, 2005).
Advancements in Borylation Chemistry
Tris(pentafluorophenyl)borane's high Lewis acidity, derived from its C6F5 rings, has seen extensive applications in reactions like borylation, hydrogenation, and frustrated Lewis pair chemistry. Its properties have paved the way for advancements in boron chemistry related to borylation reactions (Lawson & Melen, 2017).
properties
Molecular Formula |
F3Ni- |
|---|---|
Molecular Weight |
115.689 g/mol |
IUPAC Name |
trifluoronickel(1-) |
InChI |
InChI=1S/3FH.Ni/h3*1H;/q;;;+2/p-3 |
InChI Key |
SQRFIGJRPMXVGC-UHFFFAOYSA-K |
SMILES |
F[Ni-](F)F |
Canonical SMILES |
F[Ni-](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



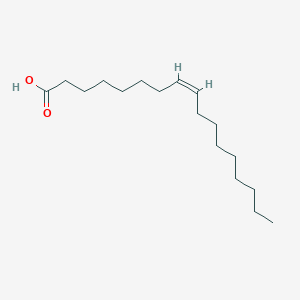

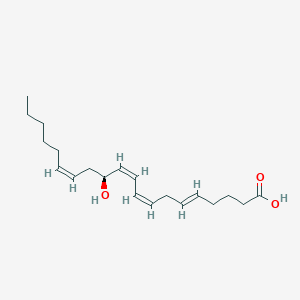

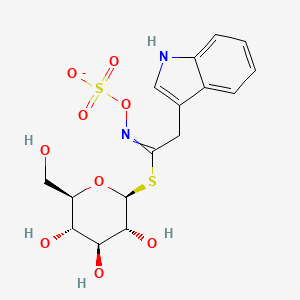
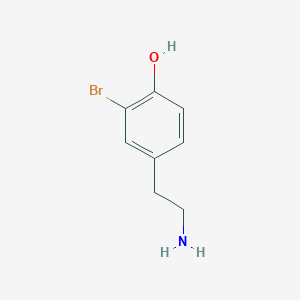
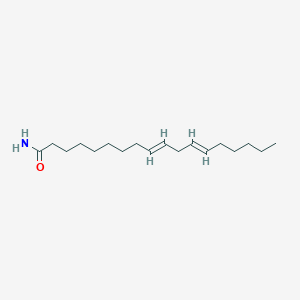
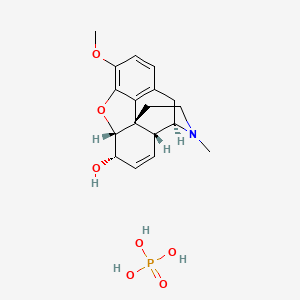
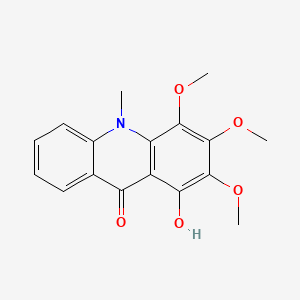
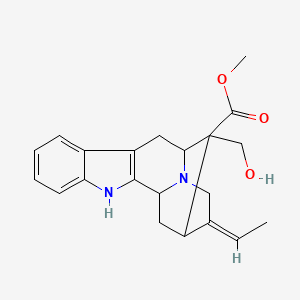
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)
